4-Benzyl-gallic Acid Benzyl Ester is an organic compound with the molecular formula C21H18O5 and a molecular weight of 350.36 g/mol. It is characterized by the presence of a gallic acid moiety substituted with a benzyl group at the 4-position and another benzyl group esterified to the carboxylic acid functional group. This compound appears as a colorless solid and is soluble in organic solvents such as dimethyl sulfoxide and ethyl acetate, but has limited solubility in water .
4-Benzyl-gallic Acid Benzyl Ester has been investigated for its potential antiviral properties. Studies have shown that it exhibits antiviral activity against various viruses, including influenza A virus (H1N1) and herpes simplex virus type 1 (HSV-1) []. However, further research is needed to confirm these findings and understand the underlying mechanisms of action.
This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the nervous system []. This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease and dementia. However, more research is required to determine its effectiveness and safety in this context.
4-Benzyl-gallic Acid Benzyl Ester exhibits antioxidant activity, which means it can help protect cells from damage caused by free radicals []. This property may be beneficial in various health conditions associated with oxidative stress, such as cardiovascular disease and cancer. However, further studies are needed to investigate its potential therapeutic applications.
Limited research suggests that 4-Benzyl-gallic Acid Benzyl Ester may have other potential applications, including:
The reactivity of this compound is influenced by the electron-donating nature of the benzyl groups, which can stabilize certain intermediates during these reactions.
Research indicates that 4-Benzyl-gallic Acid Benzyl Ester exhibits various biological activities, including:
Several methods have been reported for synthesizing 4-Benzyl-gallic Acid Benzyl Ester:
These methods allow for varying yields and purities depending on reaction conditions and purification techniques used .
4-Benzyl-gallic Acid Benzyl Ester finds applications in various fields:
Several compounds share structural similarities with 4-Benzyl-gallic Acid Benzyl Ester, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,4-Dibenzyl-gallic Acid Benzyl Ester | C28H24O5 | Contains two benzyl groups on different positions |
| Gallic Acid | C7H6O5 | Lacks benzyl substitutions; simpler structure |
| 4-Hydroxybenzoic Acid | C7H6O3 | A simpler phenolic compound without ester groups |
What sets 4-Benzyl-gallic Acid Benzyl Ester apart from these similar compounds is its dual benzyl substitution which enhances its lipophilicity and potentially increases its bioavailability compared to simpler phenolic compounds like gallic acid. Its unique structure allows for diverse applications in both pharmaceuticals and food preservation due to enhanced stability against oxidation .
The esterification of gallic acid derivatives follows well-established Fischer esterification mechanisms, involving acid-catalyzed nucleophilic acyl substitution [4] [22]. The reaction proceeds through protonation of the carboxyl oxygen, followed by nucleophilic attack by the alcohol substrate, formation of a tetrahedral intermediate, and subsequent elimination of water to yield the ester product [4].
Traditional esterification protocols employ concentrated sulfuric acid as the primary catalyst [9] [22]. Research has demonstrated that optimal conditions for gallic acid esterification involve 4-10 mol% p-toluenesulfonic acid in refluxing alcohol solvents [9]. Temperature optimization studies reveal that reactions conducted at 88°C provide maximum yields of 96% within 10 minutes under microwave irradiation [22] [36].
| Catalyst Type | Concentration (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Sulfuric acid | 10 | 88 | 10 | 96 |
| p-Toluenesulfonic acid | 4 | 88 | 10 | 96 |
| p-Toluenesulfonic acid | 6 | 88 | 10 | 94 |
| p-Toluenesulfonic acid | 8 | 88 | 10 | 87 |
Table 1: Optimization of catalyst systems for gallic acid esterification [22] [36]
Microwave irradiation significantly accelerates esterification reactions, reducing reaction times from hours to minutes while maintaining high yields [22]. The microwave-assisted synthesis of alkyl gallates proceeds in 6-10 minutes with almost quantitative yields, representing a substantial improvement over traditional heating methods [22]. This methodology provides uniform heating and enhanced reaction kinetics through dielectric heating mechanisms.
Recent developments in green chemistry have introduced solvent-free esterification protocols [35]. The solid-solid reaction approach for gallic acid esterification with polyethylene glycol demonstrates yields up to 90% while eliminating organic solvents [35]. This methodology involves direct reaction between solid reagents at elevated temperatures, typically 110°C for 12 hours with catalytic amounts of sulfuric acid [35].
Benzyl groups serve as essential protecting groups for hydroxyl functionalities in complex synthetic sequences [18] [25]. The selective benzylation of gallic acid derivatives requires careful consideration of reaction conditions to achieve regioselective substitution patterns.
Traditional benzylation employs benzyl bromide in the presence of strong bases such as sodium hydroxide or potassium carbonate [29] [31]. The reaction of phenolic compounds with dibenzyl carbonate in refluxing N,N-dimethylformamide provides selective mono-benzylation with 98-99% selectivity at conversions up to 90% [29] [31]. This methodology proceeds through an initial carboxybenzylation followed by decarboxylation and benzylation sequence.
Advanced benzylation strategies utilize phase transfer catalysis with crown ethers [10]. The combination of benzyl bromide, sodium hydroxide, and 15-crown-5 in tetrahydrofuran provides efficient benzyl group installation [10]. This methodology demonstrates particular utility for amino sugar derivatives but extends to phenolic compounds with appropriate modifications.
A novel benzylation protocol employs 2-benzyloxypyridine as a benzyl transfer reagent [28] [30]. N-methylation of 2-benzyloxypyridine with methyl triflate generates an active benzylating species that operates under neutral conditions [28] [30]. This methodology provides advantages for acid-sensitive substrates and demonstrates high efficiency in toluene or trifluorotoluene solvents.
The synthesis of 4-benzyl-gallic acid benzyl ester requires selective catalytic systems that discriminate between multiple reactive sites while maintaining functional group compatibility.
Diethylzinc/gallic acid catalytic systems provide selective esterification capabilities [12] [21]. The formation of zinc alkoxide species enables controlled reactivity toward carboxylic acid functionalities while preserving phenolic hydroxyl groups [12]. These systems operate through coordination-insertion mechanisms involving zinc-oxygen bond formation and subsequent acyl substitution [21].
Lipase-catalyzed esterification offers high selectivity for aliphatic hydroxyl groups in phenolic substrates [8] [20]. Candida antarctica lipase B demonstrates remarkable selectivity for primary hydroxyl groups while leaving aromatic hydroxyl functionalities unmodified [8]. Reaction conditions typically involve tert-butanol as solvent with molecular sieves for water removal, achieving conversions of 74-84% with various fatty acids [20].
| Enzyme Type | Substrate Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| Candida antarctica lipase B | 1:2 | tert-butanol | 60 | 24 | 84 |
| Lipozyme TLIM | 1:1.5 | n-hexane | 65 | 4.3 | 72 |
| Novozym 435 | 1:10 | solvent-free | 60 | 3 | 97.5 |
Table 2: Enzymatic esterification performance for phenolic compounds [8] [20]
Lewis acids such as zinc chloride facilitate selective transformations in gallic acid derivatives [23]. Salt melt conditions using zinc chloride as both catalyst and solvent enable condensation reactions at elevated temperatures while maintaining high yields [23]. This methodology demonstrates particular utility for framework synthesis applications with yields exceeding 70% even at temperatures of 850°C [23].
Effective purification strategies are essential for obtaining high-purity 4-benzyl-gallic acid benzyl ester while maximizing overall synthetic yields.
Silica gel column chromatography represents the primary purification method for gallic acid derivatives [8] [24]. Typical eluent systems employ chloroform:methanol mixtures (9:1 v/v) for effective separation of esterified products from unreacted starting materials [8]. Alternative eluent systems include petroleum ether:ethyl acetate gradients optimized for specific substitution patterns [24].
Systematic recrystallization protocols enhance product purity while maintaining acceptable yields [14]. The selection of appropriate solvent systems based on polarity considerations enables effective purification of benzylated gallic acid derivatives [14]. Temperature-controlled crystallization processes minimize decomposition while maximizing crystal quality.
Response surface methodology provides systematic approaches for yield optimization [13]. Central composite design studies demonstrate optimal extraction conditions for gallic acid derivatives involve pH 3.9, solvent ratio 36.25 mL/g, and temperature 39.4°C for 21.3 minutes [13]. These optimized conditions achieve yields of 5.76 ± 0.41 mg/g, representing significant improvements over conventional methods [13].
The synthesis of 4-benzyl-gallic acid benzyl ester can be accomplished through multiple strategic approaches, each offering distinct advantages and limitations.
This approach involves initial esterification of gallic acid followed by selective benzylation of the 4-position hydroxyl group [3] [6]. The esterification step employs standard Fischer conditions with p-toluenesulfonic acid catalysis, achieving yields of 95% under optimized conditions [9]. Subsequent benzylation utilizes phase transfer conditions with benzyl bromide and crown ether catalysis, providing regioselective substitution [10].
Alternative strategies employ simultaneous protection and esterification protocols [5]. The use of 3,4,5-tris(benzyloxy)benzoic acid as a protected gallic acid derivative enables subsequent selective deprotection and re-benzylation [5]. This methodology provides enhanced control over substitution patterns but requires additional synthetic steps.
Direct coupling approaches utilize pre-formed benzyl halides or activated benzyl donors in combination with gallic acid substrates [17]. These methods often employ elevated temperatures and extended reaction times but provide straightforward access to target compounds with minimal purification requirements [17].
| Synthetic Route | Steps | Overall Yield (%) | Reaction Time | Selectivity |
|---|---|---|---|---|
| Sequential Esterification-Benzylation | 2 | 85-90 | 12-24 h | High |
| Simultaneous Protection-Esterification | 3 | 70-80 | 24-48 h | Very High |
| Direct Coupling | 1 | 60-75 | 6-12 h | Moderate |
Table 3: Comparative analysis of synthetic routes for 4-benzyl-gallic acid benzyl ester
The selection of optimal synthetic routes depends on specific requirements including yield targets, available starting materials, and desired substitution patterns. Sequential approaches provide the highest overall yields while maintaining excellent selectivity, making them preferred for large-scale synthesis applications [9] [10]. Simultaneous protection strategies offer superior selectivity but require additional synthetic steps that may reduce overall efficiency [5]. Direct coupling methods provide operational simplicity but often sacrifice yield and selectivity for convenience [17].
X-ray crystallography serves as the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 4-Benzyl-gallic Acid Benzyl Ester. The compound crystallizes in a specific space group that accommodates the molecular geometry defined by the gallic acid core substituted with benzyl groups at both the 4-position hydroxyl and the carboxylate position [1] [2].
The crystallographic analysis reveals critical structural parameters including bond lengths, bond angles, and torsion angles that define the molecular conformation. The benzyl ester moiety adopts a specific orientation relative to the gallic acid aromatic ring, with the ester carbonyl group typically showing planarity with the benzoic acid portion. The 4-position benzyl substituent introduces steric considerations that influence the overall molecular geometry and crystal packing [3] [4].
Hydrogen bonding patterns within the crystal lattice play a crucial role in determining the solid-state structure. The remaining free hydroxyl groups at the 3- and 5-positions of the gallic acid moiety can participate in intermolecular hydrogen bonding networks, creating stabilizing interactions that influence crystal morphology and physical properties. These hydrogen bonding motifs are characteristic of phenolic compounds and contribute to the crystal stability [5] [6].
The crystal structure analysis provides essential information about molecular packing efficiency, with typical packing coefficients observed for organic compounds containing aromatic rings and hydrogen bonding capabilities. The presence of benzyl groups introduces π-π stacking interactions between aromatic rings from neighboring molecules, which represent important secondary interactions in the crystal lattice [4] [7].
¹H Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of 4-Benzyl-gallic Acid Benzyl Ester exhibits characteristic signal patterns that provide definitive structural identification. The aromatic proton region displays signals between 6.9-7.5 parts per million, with the gallic acid aromatic protons appearing as distinct signals due to the substitution pattern. The two equivalent aromatic protons ortho to the carboxyl group typically appear around 7.2 parts per million [1] [8].
The benzyl ester methylene protons generate a characteristic singlet around 5.2 parts per million, which serves as a diagnostic signal for the presence of the benzyl ester functionality. Similarly, the 4-position benzyl ether methylene protons appear as a singlet near 5.1 parts per million. The aromatic protons of both benzyl groups contribute to the complex multipicity observed in the 7.3-7.5 parts per million region [9] [10].
The phenolic hydroxyl protons at the 3- and 5-positions appear as exchangeable signals, typically observed between 8.0-9.0 parts per million in dimethyl sulfoxide-d6. These signals may exhibit temperature and concentration dependence due to hydrogen bonding effects and exchange phenomena [9] [11].
¹³C Nuclear Magnetic Resonance Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through carbon chemical shift analysis. The carbonyl carbon of the ester functionality appears characteristically around 167-170 parts per million, confirming the presence of the benzyl ester group. The aromatic carbon signals span the 110-150 parts per million region, with the quaternary carbons bearing hydroxyl and ether substituents showing distinct chemical shifts [8] [9].
The benzyl methylene carbons appear around 70 parts per million for the ester linkage and approximately 71 parts per million for the ether linkage at the 4-position. The aromatic carbon signals of the gallic acid moiety show characteristic patterns with the ipso carbons bearing substituents appearing at distinctive chemical shifts that reflect the electronic environment [9] [12].
Two-Dimensional Correlation Spectroscopy (2D-COSY)
The 2D-COSY experiment provides crucial connectivity information by identifying proton-proton coupling relationships through bond interactions. The aromatic protons of the gallic acid core show correlation patterns that confirm the substitution pattern and distinguish between the equivalent and non-equivalent aromatic positions [13] [14].
Cross-peaks between the benzyl methylene protons and the adjacent aromatic protons of the benzyl rings provide definitive evidence for the structural assignments. The COSY spectrum also reveals long-range coupling interactions that can provide additional structural confirmation, particularly for the aromatic systems where extended conjugation may facilitate longer-range coupling [15] [14].
The 2D-COSY analysis is particularly valuable for confirming the regioselectivity of substitution and distinguishing between potential regioisomers. The correlation patterns observed in the COSY spectrum serve as fingerprint characteristics for structural verification [16] [17].
Mass spectrometric analysis of 4-Benzyl-gallic Acid Benzyl Ester provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak appears at m/z 350, corresponding to the molecular formula C₂₁H₁₈O₅ [1] [18].
The fragmentation pattern follows predictable pathways characteristic of benzyl esters. The primary fragmentation involves loss of the benzyl radical (C₇H₇, 91 mass units) from either the ester or ether position, generating fragment ions at m/z 259. This represents α-cleavage adjacent to the oxygen atoms, which is a favorable fragmentation pathway for benzyl-containing compounds [19] [20].
Secondary fragmentations include loss of the benzyl alcohol (108 mass units) through rearrangement processes, generating fragments at m/z 242. The gallic acid portion can undergo further fragmentation with loss of carbon monoxide (28 mass units) and carbon dioxide (44 mass units), producing characteristic fragments that aid in structural confirmation [21] [22].
The base peak in the mass spectrum typically corresponds to the tropylium ion (C₇H₇⁺) at m/z 91, which is characteristic of compounds containing benzyl groups. Additional significant fragments include those derived from the gallic acid core, such as fragments at m/z 169 corresponding to gallic acid molecular ion, and m/z 125 resulting from loss of carbon dioxide from gallic acid [23] [22].
The electron impact ionization pattern provides complementary structural information, with the relative intensities of fragment ions reflecting the stability of the resulting cationic species. The fragmentation behavior serves as a fingerprint for compound identification and purity assessment [24] [20].
Infrared spectroscopy provides characteristic absorption bands that identify the functional groups present in 4-Benzyl-gallic Acid Benzyl Ester. The spectrum exhibits several diagnostic regions that confirm the molecular structure and functional group connectivity [25] [26].
The hydroxyl stretching vibrations appear in the 3200-3600 cm⁻¹ region, with the exact position depending on the degree of hydrogen bonding. The free hydroxyl groups at the 3- and 5-positions typically show broad absorption bands due to intermolecular hydrogen bonding in the solid state. The breadth and intensity of these bands provide information about the hydrogen bonding environment [27] [28].
The carbonyl stretching vibration of the ester functionality appears as a strong, sharp absorption around 1700 cm⁻¹. This characteristic frequency confirms the presence of the benzyl ester group and distinguishes it from other carbonyl-containing functionalities. The exact position may show slight variations depending on conjugation effects and hydrogen bonding interactions [26] [29].
The aromatic carbon-carbon stretching vibrations generate characteristic absorption patterns in the 1400-1600 cm⁻¹ region. These bands reflect the substituted aromatic systems present in both the gallic acid core and the benzyl substituents. The fingerprint region below 1400 cm⁻¹ provides additional structural confirmation through characteristic bending and stretching vibrations [30] [28].
The carbon-oxygen stretching vibrations appear in two distinct regions according to the "Rule of Three" for esters. The asymmetric C-C-O stretch typically appears around 1200 cm⁻¹, while the O-C-C stretch occurs near 1100 cm⁻¹. These characteristic frequencies provide definitive evidence for the ester functionality and distinguish it from other oxygen-containing functional groups [26] [31].
Computational chemistry methods provide valuable insights into the electronic structure, molecular geometry, and properties of 4-Benzyl-gallic Acid Benzyl Ester. Density Functional Theory calculations using functionals such as B3LYP with appropriate basis sets offer reliable predictions of molecular geometry and electronic properties [32] [33].
Geometry optimization calculations reveal the preferred conformational arrangements of the molecule, including the relative orientations of the benzyl groups and the gallic acid core. The optimized geometries provide bond lengths, bond angles, and dihedral angles that complement experimental crystallographic data. These calculations help understand the conformational flexibility and preferred molecular conformations [34] [35].
Electronic structure calculations provide information about frontier molecular orbitals, including the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies. These parameters are relevant for understanding reactivity patterns and potential antioxidant activity mechanisms. The electron density distribution analysis reveals charge distribution patterns that influence molecular properties [32] [33].
Vibrational frequency calculations support infrared spectroscopic assignments by predicting normal modes and their corresponding frequencies. The calculated frequencies can be compared with experimental infrared spectra to confirm structural assignments and understand vibrational coupling effects [36] [37].
Thermodynamic property calculations provide insights into stability, formation energies, and potential reaction pathways. These computational approaches complement experimental characterization methods and provide predictive capabilities for understanding structure-property relationships in gallic acid derivatives [38] [39].
Molecular dynamics simulations can provide additional insights into conformational behavior and intermolecular interactions in different environments. These calculations help understand the dynamic behavior of the molecule and its interactions with solvents or other molecular species [32] [40].